Di(2-iodophenyl)methane
Description
Di(2-iodophenyl)methane is a hypothetical organoiodine compound comprising a central methane group (CH₂) bonded to two 2-iodophenyl substituents. The compound’s proposed molecular formula is C₁₃H₁₀I₂, with a molecular weight of 428.03 g/mol. Its structure would feature steric hindrance from the bulky iodine atoms at the ortho positions of the phenyl rings, likely influencing its chemical stability and reactivity .
Properties
CAS No. |
38059-15-3 |
|---|---|
Molecular Formula |
C13H10I2 |
Molecular Weight |
420.03 g/mol |
IUPAC Name |
1-iodo-2-[(2-iodophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10I2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9H2 |
InChI Key |
IXBZZPDYOUYBPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2I)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Di(2-iodophenyl)methane can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzyl chloride with sodium iodide in the presence of a suitable solvent such as acetone. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Di(2-iodophenyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di(2-iodophenyl)methanol using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield this compound derivatives with different functional groups.
Substitution: The iodine atoms in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium iodide in acetone for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Di(2-iodophenyl)methanol.
Reduction: Various this compound derivatives.
Substitution: Compounds with different functional groups replacing the iodine atoms.
Scientific Research Applications
Di(2-iodophenyl)methane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of di(2-iodophenyl)methane involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of reactive intermediates, which can further participate in various chemical reactions. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical formation, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Data Tables
Table 1: Spectral Data of Selected Iodophenyl Compounds
| Compound | IR (cm⁻¹) | HR-MS (m/z) | Source |
|---|---|---|---|
| 9d () | 3283 (N-H), 1667 (C=O) | 535.1435 (M⁺) | |
| T135 () | Not reported | Not reported | |
| AM-679 () | ~2900 (C-H), ~1680 (C=O) | 446.29 (M⁺) |
Table 2: Comparative Reactivity
| Compound Type | Electrophilicity | Solubility in Hexane | Thermal Stability |
|---|---|---|---|
| Methanones (AM-679) | High | Low | Moderate |
| Triarylmethanes (T135) | Moderate | Moderate | High |
| This compound | Low | High | Moderate |
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